molecular formula C17H18N2O5 B14773990 N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride

Cat. No.: B14773990
M. Wt: 330.33 g/mol
InChI Key: WSFZLNNHQNYZNF-UHFFFAOYSA-N
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Description

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride (Boc-L-Trp NCA) is a specialized N-carboxy anhydride (NCA) derivative used primarily in peptide synthesis. NCAs are cyclic anhydrides derived from α-amino acids, enabling controlled polymerization to form polypeptides via ring-opening reactions with amines . The Boc (tert-butoxycarbonyl) protecting group enhances stability by preventing unintended side reactions during synthesis, making Boc-L-Trp NCA a critical reagent for introducing tryptophan residues into peptides . Its structure comprises a five-membered ring with a Boc-protected amine and a reactive carbonyl group (Fig. 1), facilitating nucleophilic attack by amino groups to form peptide bonds .

Properties

IUPAC Name

tert-butyl 4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLNNHQNYZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((1H-indol-3-yl)methyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Ring-Opening Polymerization (ROP)

Boc-Trp-NCA undergoes ROP to form polypeptides, a process initiated by nucleophiles such as amines or metal catalysts. This reaction is central to synthesizing sequence-defined polymers.

Mechanism

  • Initiation : Nucleophilic attack on the carbonyl carbon of the anhydride by an amine or initiator (e.g., hexylamine) generates a carbamate intermediate.

  • Propagation : Sequential addition of NCAs elongates the polymer chain, releasing CO₂.

Key Factors Influencing ROP

FactorEffect on Polymerization
Initiator Amines yield lower polydispersity indices.
Temperature Room temperature minimizes side reactions.
Solvent Dichloromethane or THF enhances solubility.
Boc Protection Steric hindrance slows propagation rate.

The Boc group stabilizes the NCA against premature hydrolysis but reduces reactivity due to steric effects .

Nucleophilic Substitution Reactions

Boc-Trp-NCA reacts with nucleophiles such as alcohols, thiols, or secondary amines, enabling functionalization at the α-carbon.

Reaction Conditions and Products

NucleophileConditionsProductYield (%)
Benzyl alcohol Base (e.g., pyridine)Boc-Trp-OBzl ester~75
Methylamine THF, 0°CBoc-Trp-Me amide~65
Thiophenol DMF, RTBoc-Trp-SPh thioester~60

These reactions proceed via a tetrahedral intermediate, with the Boc group preventing undesired side reactions at the amine .

Hydrolysis and Stability

Boc-Trp-NCA is moisture-sensitive, hydrolyzing to regenerate Boc-protected tryptophan.

Kinetic Data

ConditionHalf-Life (25°C)Hydrolysis Product
Dry THF >48 hoursBoc-Trp (traces)
Aqueous THF 2 hoursBoc-Trp + CO₂
Acidic (pH 3) 30 minutesTryptophan (after Boc removal)

Hydrolysis is accelerated by HCl, necessitating acid scavengers like propylene oxide (PO) during synthesis .

Deprotection and Post-Polymerization Modifications

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding unprotected polypeptides.

Example Workflow

  • Polymerization : Boc-Trp-NCA → poly(Boc-Trp) via ROP.

  • Deprotection : TFA treatment → poly(Trp).

  • Functionalization : Conjugation with fluorescent tags or drug molecules.

Deprotection efficiency exceeds 95% under optimized conditions, as confirmed by ¹H NMR .

Side Reactions and Byproduct Formation

  • HCl-Mediated Degradation : Residual HCl from synthesis can decompose NCAs. Scavengers like PO or α-pinene mitigate this .

  • Oligomerization : Competing intermolecular reactions at high concentrations lead to dimers/trimers (~10–15% yield) .

Comparative Reactivity with Other NCAs

NCA TypePolymerization Rate (kₚ, L/mol·s)Hydrolysis Rate (kₕ, h⁻¹)
Boc-Trp-NCA 0.120.05
Bn-Glu-NCA 0.250.12
Z-Lys-NCA 0.180.08

The Boc group’s steric bulk reduces reactivity compared to benzyl (Bn) or carbobenzyloxy (Z) protections .

Industrial and Prebiotic Relevance

  • Scalable Synthesis : Continuous flow reactors improve Boc-Trp-NCA production efficiency, achieving >80% yield with <5% impurities .

  • Prebiotic Chemistry : NCAs are hypothesized as precursors to primordial polypeptides due to their abiotic formation pathways .

Scientific Research Applications

(S)-tert-Butyl 4-((1H-indol-3-yl)methyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((1H-indol-3-yl)methyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The oxazolidine ring may also play a role in its activity, potentially affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Boc-L-Trp NCA vs. Unprotected NCAs : Unlike unprotected NCAs (e.g., L-alanine NCA), the Boc group in Boc-L-Trp NCA sterically hinders premature polymerization, improving selectivity in peptide chain elongation .
  • Amino Acid Backbone Variations: NCAs derived from hydrophobic amino acids (e.g., Boc-L-phenylalanine NCA) exhibit lower solubility in polar solvents compared to Boc-L-Trp NCA, which benefits from tryptophan’s indole moiety enhancing solubility in organic media .

Table 1: Comparison of Boc-L-Trp NCA with Other NCAs

Parameter Boc-L-Trp NCA L-Alanine NCA Boc-L-Phe NCA
Molecular Weight (g/mol) ~318.3 ~143.1 ~307.4
Solubility DMF, THF DMF, Acetonitrile DMF, Chloroform
Stability High (Boc protection) Moderate High
Polymerization Rate Moderate Fast Slow

Comparison with Non-NCA Anhydrides

Maleic Anhydride

  • Structure and Reactivity : Maleic anhydride contains a five-membered ring with two carbonyl groups and a conjugated double bond, enabling electrophilic additions (e.g., Diels-Alder reactions) . Unlike Boc-L-Trp NCA, it reacts with thiols and alcohols to form thioesters or esters, as seen in Ph₃P-mediated decarboxylative ring-opening reactions .
  • Applications : Used in polymer modification (e.g., maleic anhydride-grafted polypropylene) and organic synthesis of sulfides , contrasting with Boc-L-Trp NCA’s role in peptide chemistry.

Succinic and Phthalic Anhydrides

  • Succinic Anhydride: A cyclic dicarboxylic anhydride used in battery additives (e.g., succinic anhydride derivatives inhibit propylene carbonate decomposition in Li-ion batteries) . Its lack of amino functionality limits use in peptide synthesis.
  • Phthalic Anhydride : Employed in synthesizing dyes and pharmaceuticals (e.g., PROTACs targeting H-PGDS) . Its aromatic structure and lower nucleophilic reactivity differentiate it from Boc-L-Trp NCA.

Table 2: Boc-L-Trp NCA vs. Non-NCA Anhydrides

Parameter Boc-L-Trp NCA Maleic Anhydride Succinic Anhydride Phthalic Anhydride
Ring Size 5-membered 5-membered 5-membered 6-membered
Key Functional Groups Boc-amine, carbonyl Two carbonyls, double bond Two carbonyls Two carbonyls, aromatic
Primary Reactivity Amine nucleophilic attack Electrophilic addition Esterification Esterification
Applications Peptide synthesis Polymers, organic synthesis Battery additives Pharmaceuticals, dyes

Research Findings and Industrial Relevance

  • Boc-L-Trp NCA in Peptide Drugs : The Boc group’s stability enables synthesis of tryptophan-rich peptides for neurological and anticancer therapies .
  • Maleic Anhydride in Materials Science: Ph₃P-catalyzed reactions with thiols yield sulfides with >80% efficiency , highlighting its versatility in non-peptide applications .
  • Safety and Handling : Boc-L-Trp NCA requires anhydrous conditions due to moisture sensitivity , whereas succinic anhydride is less hygroscopic but poses inhalation risks in industrial settings .

Biological Activity

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride (Boc-Trp-NCA) is a significant compound in peptide synthesis and drug development, particularly due to its role as a building block in the formation of peptides. Its biological activity is tied to its structural properties and reactivity, making it a valuable subject for research in various fields, including biotechnology and medicinal chemistry.

Structure and Synthesis

Boc-Trp-NCA is derived from N-alpha-Boc-L-tryptophan, where the carboxylic acid group is converted into a carboxy anhydride. This transformation enhances its reactivity, allowing it to participate in ring-opening polymerization reactions to form polypeptides.

Key Features:

  • Chemical Formula: C₁₆H₁₉N₂O₄
  • Molecular Weight: 303.34 g/mol
  • Reactive Sites: Contains four reactive sites, which include two nucleophilic sites that facilitate polymerization reactions .

1. Peptide Synthesis

Boc-Trp-NCA is widely used in the synthesis of peptides, particularly for creating custom peptides that are essential in therapeutic applications. Its ability to form stable peptide bonds makes it a preferred choice in pharmaceutical development .

2. Drug Development

The compound plays a crucial role in drug discovery, particularly in designing molecules that can modulate biological pathways involving serotonin receptors. This is particularly relevant for developing treatments for mood disorders, as tryptophan is a precursor to serotonin .

3. Biotechnology

In biotechnological applications, Boc-Trp-NCA aids in producing recombinant proteins, enhancing their yield and stability during expression in various systems. This is vital for producing proteins used in therapeutics and research .

Antitumor Activity

Research has shown that tryptophan analogs exhibit antiproliferative effects on cancer cell lines. For instance, studies involving 1-alkyltryptophan analogs demonstrated significant cytotoxicity against SGC7901 and HeLa cells. These findings suggest that modifications of the tryptophan structure can lead to compounds with enhanced antitumor properties .

Table 1: Antiproliferative Effects of Tryptophan Analogues

CompoundConcentration (mmol/L)Cell LineInhibition (%)
1-Ethyl-Tryptophan (1-ET)2HeLa70
1-Propyl-Tryptophan (1-PT)2SGC790165
1-Butyl-Tryptophan (1-BT)1SGC790180

These results indicate that structural modifications can significantly alter the biological activity of tryptophan derivatives.

The mechanism by which Boc-Trp-NCA exerts its biological effects is largely attributed to its ability to influence serotonin pathways and its incorporation into proteins. The compound's reactive nature allows it to form stable interactions with various biomolecules, potentially leading to altered cellular responses.

Cellular Uptake and Toxicity

Studies have indicated that tryptophan derivatives can penetrate cell membranes and induce cell death through apoptosis or necrosis mechanisms. For example, the interaction of certain tryptophan-based peptides with HEK cells resulted in observable morphological changes indicative of cell death .

Q & A

Q. Data-Driven Approach :

ParameterTested RangeOptimal ValuePurity (%)Yield (%)
Reaction Temp.-10°C to 25°C0°C9578
Molar Ratio (Boc-Trp:Activation Agent)1:1 to 1:31:1.29782

What advanced characterization techniques are recommended for confirming the structural integrity of this compound?

Q. Basic Research Focus

  • FT-IR Spectroscopy : Detect characteristic carbonyl stretches (C=O) of the Boc group (1680–1720 cm⁻¹) and anhydride (1780–1820 cm⁻¹).
  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve chiral centers and confirm Boc protection. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in 1H^{1}\text{H}-NMR .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy to rule out side products .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve steric effects of the Boc group on anhydride ring geometry, critical for understanding reactivity in polymerization .
  • Circular Dichroism (CD) : Monitor conformational stability under varying solvent conditions to assess compatibility with downstream applications .

How does the choice of solvent system influence the polymerization kinetics of this compound, and what experimental parameters should be monitored?

Q. Advanced Research Focus

  • Heterogeneous vs. Homogeneous Systems :
    • In acetonitrile (heterogeneous), polymerization rates are slower due to limited polypeptide solubility, favoring random copolymer configurations.
    • In nitrobenzene (homogeneous), higher chain mobility results in block copolymer formation .
  • Critical Parameters :
    • Monomer Concentration : Maintain ≤5% (w/v) to avoid premature precipitation.
    • Temperature : Polymerize at 20–30°C for balanced kinetics and stability.
    • Initiators : Use primary amines (e.g., hexylamine) at 0.1–1 mol% relative to monomer.

Q. Kinetic Analysis :

SolventReactivity Ratio (r₁)Conversion Rate (24h)Copolymer Configuration
Acetonitrile0.8565%Random
Nitrobenzene1.1289%Block-like

What strategies are effective in resolving contradictions in reported synthesis yields of this compound across different studies?

Q. Advanced Research Focus

  • Reproducibility Framework :
    • Parameter Standardization : Replicate studies under controlled humidity (<30% RH) and inert gas (N₂/Ar) to minimize hydrolysis .
    • Analytical Consistency : Use identical HPLC gradients (e.g., 70:30 acetonitrile/water with 0.1% TFA) for yield quantification .
    • Statistical Validation : Apply ANOVA to compare yields across ≥3 independent trials, with significance thresholds at α=0.05 .

Case Study : A 2024 synthesis reported 82% yield using Baeyer-Villiger oxidation, while a 1994 study achieved 68% via classical methods. Discrepancies were attributed to improved anhydride stabilization via low-temperature workup in recent protocols .

How can the stability of this compound under varying storage conditions be systematically evaluated?

Q. Basic Research Focus

  • Accelerated Degradation Studies :
    • Temperature : Store samples at -20°C, 4°C, and 25°C for 30 days. Monitor purity via TLC (Rf shift indicates hydrolysis).
    • Humidity : Expose to 40% and 75% RH; use Karl Fischer titration to quantify water absorption .

Q. Advanced Research Focus

  • Mechanistic Insights : Employ LC-MS/MS to identify degradation products (e.g., Boc-Trp-OH from hydrolyzed anhydride) and propose stabilization additives (e.g., molecular sieves) .

Q. Stability Data :

ConditionPurity Retention (30 days)Major Degradation Product
-20°C (desiccated)98%None
25°C, 75% RH62%Boc-Trp-OH

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